2-Methylquinolin-8-yl phenylcarbamate
Description
2-Methylquinolin-8-yl phenylcarbamate is a carbamate derivative featuring a quinoline backbone substituted with a methyl group at the 2-position and a phenylcarbamate moiety at the 8-position. Its molecular formula is C₁₈H₁₆N₂O₂S, with a monoisotopic mass of 324.093249 Da and an average mass of 324.398 Da (). Synthesis typically involves coupling reactions between 2-methylquinolin-8-ol and phenyl isocyanate derivatives under catalytic conditions ().
Properties
CAS No. |
14577-80-1 |
|---|---|
Molecular Formula |
C17H14N2O2 |
Molecular Weight |
278.30 g/mol |
IUPAC Name |
(2-methylquinolin-8-yl) N-phenylcarbamate |
InChI |
InChI=1S/C17H14N2O2/c1-12-10-11-13-6-5-9-15(16(13)18-12)21-17(20)19-14-7-3-2-4-8-14/h2-11H,1H3,(H,19,20) |
InChI Key |
JZXXTWUVIOPHOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OC(=O)NC3=CC=CC=C3)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 2-Methylquinolin-8-yl phenylcarbamate, can be achieved through various established protocols. Some common synthetic routes for quinoline derivatives include the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . These methods involve the use of different starting materials and reaction conditions to construct the quinoline ring system.
For the specific synthesis of 2-Methylquinolin-8-yl phenylcarbamate, one approach involves the reaction of 2-methylquinoline with phenyl isocyanate under suitable conditions to form the desired carbamate derivative . The reaction typically requires a solvent such as dichloromethane and may be catalyzed by a base such as triethylamine.
Industrial Production Methods
Industrial production of quinoline derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methylquinolin-8-yl phenylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, vary depending on the specific reaction being performed .
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced .
Scientific Research Applications
Chemical Synthesis and Coordination Chemistry
Building Block for Complex Molecules
2-Methylquinolin-8-yl phenylcarbamate serves as a valuable building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, facilitating the creation of more complex molecules. The compound can be modified to synthesize derivatives with enhanced properties or new functionalities.
Ligand in Coordination Chemistry
The compound's ability to coordinate with metal ions makes it useful as a ligand in coordination chemistry. This property is essential for developing catalysts and materials with specific electronic or optical properties.
Biological Research
Enzyme Inhibition
Research indicates that derivatives of quinoline, including 2-Methylquinolin-8-yl phenylcarbamate, can inhibit various enzymes. For instance, studies have shown that related compounds exhibit significant inhibition of methionine aminopeptidase 2 (MetAP2), which is involved in endothelial cell proliferation. This inhibition can potentially lead to applications in anti-angiogenic therapies for cancer treatment .
Pharmacological Properties
The pharmacological profile of 2-Methylquinolin-8-yl phenylcarbamate suggests potential applications in treating infectious diseases and cancer. Its structural features contribute to its ability to interact with biological targets, modulating their activity and potentially leading to therapeutic effects .
Medicinal Applications
Anticancer Activity
Quinoline derivatives are known for their anticancer properties. The mechanism of action often involves the binding of these compounds to specific receptors or enzymes, leading to altered cellular functions that inhibit tumor growth. For example, related compounds have shown promising results against various cancer cell lines, including cervical and colorectal cancers .
Neuroprotective Effects
Some studies suggest that quinoline derivatives may possess neuroprotective properties, making them candidates for developing treatments for neurodegenerative diseases. Their multifunctional nature allows them to interact with multiple biological pathways, which could be beneficial in therapeutic contexts .
Industrial Applications
Corrosion Inhibitors
In industrial settings, 2-Methylquinolin-8-yl phenylcarbamate is explored as a corrosion inhibitor due to its stability and protective qualities when applied to metal surfaces. This application is particularly relevant in environments where metals are prone to oxidation and degradation.
Dyes and Pigments Production
The compound also finds use as an intermediate in the synthesis of dyes and pigments. Its chemical structure can be modified to produce colorants with specific properties suitable for various applications in textiles and coatings.
Summary of Biological Activities
The following table summarizes the notable activities associated with 2-Methylquinolin-8-yl phenylcarbamate and its derivatives:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 2-Methylquinolin-8-yl phenylcarbamate | Quinoline ring linked to a phenylcarbamate group | Anticancer activity, enzyme inhibition |
| 5-Chloroquinolin-8-yl phenylcarbamate | Chlorine substitution on the quinoline ring | Enhanced anticancer activity |
| Quinolin-8-yl N-methylcarbamate | Quinoline ring with methyl carbamate | Antimicrobial properties |
| Fluoroquinolones | Antibiotics containing a quinoline ring | Broad-spectrum antibacterial activity |
Mechanism of Action
The mechanism of action of 2-Methylquinolin-8-yl phenylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites or allosteric sites, thereby modulating their function . The pathways involved in its mechanism of action include inhibition of enzyme activity, disruption of cellular signaling, and interference with DNA replication .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs of 2-methylquinolin-8-yl phenylcarbamate, highlighting differences in substituents, molecular properties, and synthetic approaches:
Key Comparative Insights
Substituent Effects on Bioactivity: The methylthio group (SMe) in 2-methylquinolin-8-yl phenylcarbamate may enhance electron density and metal-binding capacity compared to halogenated analogs like C3 (4-Cl-Ph) or C4 (4-F-Ph) (). Methoxy-substituted carbamates () exhibit reduced lipophilicity (log k ~2.8) compared to chlorinated analogs (log k ~3.5–4.1), impacting membrane permeability ().
Synthetic Efficiency :
- Ru-catalyzed C-H activation () achieves 87% yield for biphenyl derivatives, outperforming traditional coupling methods (e.g., piperazine-linked analogs in , which require multiple steps).
- Copper-catalyzed carbamoyloxylation () offers regioselectivity for ortho-functionalized carbamates but requires CO₂ and amine reagents.
Thermal Stability: Carbamates with electron-withdrawing groups (e.g., 4-CF₃ in C7, ) show higher thermal stability than methylthio-substituted derivatives.
Biological Activity
2-Methylquinolin-8-yl phenylcarbamate is a chemical compound characterized by a unique structure that combines a quinoline moiety with a carbamate functional group. Its molecular formula is C17H14N2O2, with a molecular weight of approximately 286.30 g/mol. The biological activity of this compound is primarily attributed to its quinoline structure, which is known for various pharmacological effects, including enzyme inhibition and potential therapeutic applications.
The mechanism of action for 2-Methylquinolin-8-yl phenylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites or allosteric sites, thereby modulating their function. Notably, it has shown potential as an inhibitor of MetAP2 (Methionine Aminopeptidase 2), which plays a critical role in protein maturation and is implicated in cancer progression .
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antitumor Activity : Quinoline derivatives have been extensively studied for their potential anti-cancer properties. For instance, 2-Methylquinolin-8-yl phenylcarbamate has been tested for its ability to inhibit endothelial cell proliferation, which is crucial in tumor growth and metastasis .
- Enzyme Inhibition : The compound displays inhibitory activity against cholinesterase enzymes, specifically butyrylcholinesterase (BChE) and acetylcholinesterase (AChE). Studies have shown that it can selectively inhibit BChE over AChE, making it a candidate for therapeutic applications in neurodegenerative diseases like Alzheimer's .
Comparative Analysis with Similar Compounds
To understand the uniqueness of 2-Methylquinolin-8-yl phenylcarbamate, it is useful to compare it with similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 8-Hydroxyquinoline | Hydroxyl group at position 8 | Known for chelation properties |
| Quinoline-2-carboxylic acid | Carboxylic acid group instead of carbamate | Exhibits different solubility characteristics |
| Phenyl N-(4-methylthio)phenylcarbamate | Methylthio substitution on the phenyl group | Enhanced reactivity towards nucleophiles |
| 5-Chloroquinolin-8-yloxyphenylcarbamate | Chlorine substitution at position 5 | Potentially different biological activity profile |
The distinct combination of methyl substitution on the quinoline ring and the phenylcarbamate functionality may confer unique pharmacological properties compared to these similar compounds.
Case Studies
- Inhibition of MetAP2 : In a high-throughput screening study involving 175,000 compounds, 5-chloroquinolin-8-yl phenylcarbamate was identified as a potent inhibitor of MetAP2 with an IC50 value of 5.26 μM. This study highlights the potential of quinoline derivatives in targeting specific enzymes involved in cancer progression .
- Cholinesterase Inhibition : A comparative study on various compounds indicated that 2-Methylquinolin-8-yl phenylcarbamate exhibited significant inhibitory activity against BChE, with an IC50 value lower than many other tested compounds. This suggests its potential use in treating conditions associated with cholinergic dysfunction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
